4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one
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Overview
Description
4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyridopyrimidine ring.
Reduction: Reduced derivatives with hydrogenated pyridine or pyrimidine rings.
Substitution: Various substituted pyridopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar structural features but different biological activities.
Pyrido[3,4-d]pyrimidine: Known for its potential as an anticancer agent, similar to 4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one.
Pyrido[4,3-d]pyrimidine: Studied for its therapeutic potential in treating various diseases.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the di(propan-2-yl)amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
84292-27-3 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-[di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C14H19N3O/c1-10(2)17(11(3)4)14-9-13(18)15-12-7-5-6-8-16(12)14/h5-11H,1-4H3 |
InChI Key |
YIRCMQWGAMTFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC(=O)N=C2N1C=CC=C2)C(C)C |
Origin of Product |
United States |
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